3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an organic compound, known for its structural complexity and versatility in various chemical and industrial applications. The compound consists of a unique arrangement of functional groups, such as sulfonamide, tetrahydroquinoline, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates:
Quinoline Derivation: : Initially, the synthesis involves the formation of a quinoline derivative through cyclization reactions.
Functionalization: : The tetrahydroquinoline core is subsequently functionalized with methoxy groups via methylation reactions.
Sulfonamide Formation: : Finally, sulfonamide is introduced through a nucleophilic substitution reaction using sulfonyl chloride under basic conditions.
Industrial Production Methods: In an industrial context, large-scale production of this compound involves:
Batch Processing: : Synthesis in reactors with controlled conditions of temperature, pressure, and pH.
Catalysis: : Use of specific catalysts to enhance reaction rates and yields.
Purification: : The product is purified through crystallization, distillation, or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form different quinoline derivatives.
Reduction: : Reduction reactions can transform certain functional groups, modifying the molecular structure.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Sulfonyl chlorides, alkyl halides.
Oxidation Products: : Quinoline derivatives with varying degrees of oxidation.
Reduction Products: : Reduced forms of the quinoline core.
Substitution Products: : Varied functionalized compounds depending on the substituent introduced.
Scientific Research Applications
Biology: It serves as a molecular probe in biological studies, helping to understand cellular processes and interactions.
Industry: Used in the manufacture of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modifications in cellular signaling pathways. The exact mechanism depends on the particular application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds:
Quinoline Derivatives: : Share the quinoline core structure but differ in functional groups.
Sulfonamides: : Contain sulfonamide functionality but vary in their overall structure.
The unique combination of functional groups in 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide provides distinct chemical properties and reactivity, making it valuable for specialized applications not served by simpler compounds.
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Properties
IUPAC Name |
3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)17-8-10-19(27-2)20(14-17)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEAOMILICNJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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